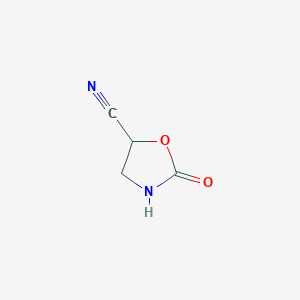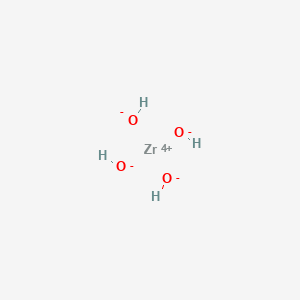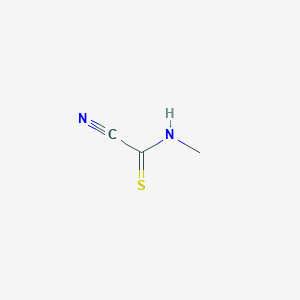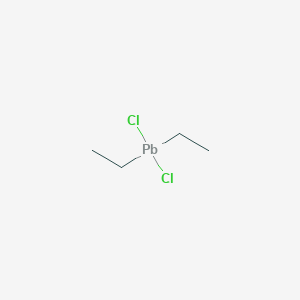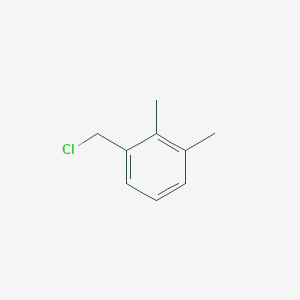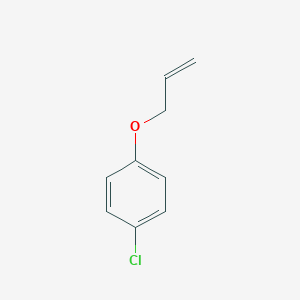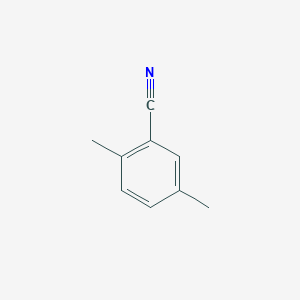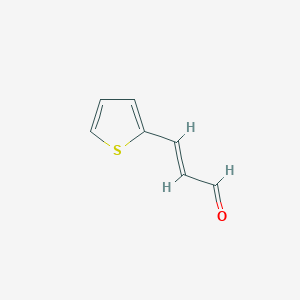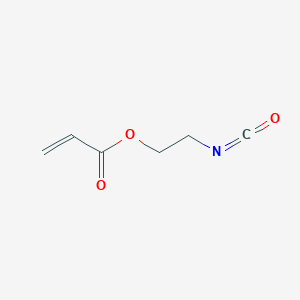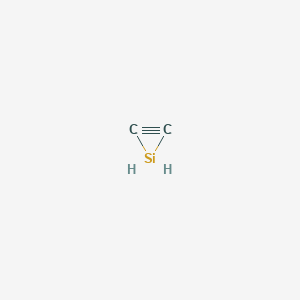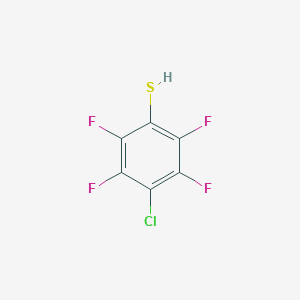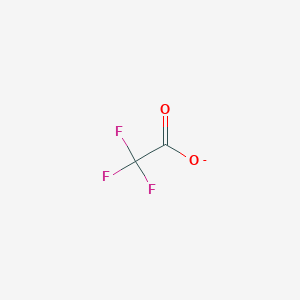
Trifluoroacetate
概要
説明
Trifluoroacetate, also known as TFA, is a chemical compound that has gained significant attention in recent years due to its wide range of applications in scientific research. TFA is a strong acid with a pKa value of 0.23 and is commonly used as a reagent in organic chemistry.
科学的研究の応用
1. Organic Synthesis
Trifluoroacetic acid (TFA) has extensive applications in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. TFA's unique properties, such as being a strong acid, water miscible, and having a low boiling point, make it valuable in organic chemistry research (López & Salazar, 2013).
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS analysis of proteins, TFA is often used as a mobile phase additive due to its ability to provide symmetrical and narrow peak shapes for proteins. However, it can decrease mass spectrometric sensitivity through ion-pairing and spray destabilization. Alternatives to TFA, like formate buffer, are explored to improve MS sensitivity (Bobály et al., 2015).
3. Protein and Peptide Purification
TFA is used in pharmaceutical applications for protein and peptide purification. Its toxic nature necessitates reliable methods to measure its effective removal. Ion chromatography methods have been developed to determine residual TFA concentration in various samples in the pharmaceutical industry (Kaiser & Rohrer, 2004).
4. Enhancing LC-MS Sensitivity
TFA is used to enhance reversed phase chromatographic performance. However, it can suppress signals in electrospray ionization-mass spectrometry (ESI-MS). Supercharging agents have been found to counteract this suppression, improving both separation efficiency and detection limits in LC/MS analyses (Nshanian et al., 2017).
5. Environmental Impact Studies
Studies have been conducted to assess the impact of TFA, a breakdown product of various industrial processes, on ecosystems. For example, the effects of TFA on vernal pool ecosystems were studied, focusing on soil microbial communities and plant species. The results indicated that predicted concentrations of TFA would not adversely affect the development of these communities and species (Benesch et al., 2002).
特性
CAS番号 |
14477-72-6 |
|---|---|
製品名 |
Trifluoroacetate |
分子式 |
C2F3O2- |
分子量 |
113.02 g/mol |
IUPAC名 |
2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
InChIキー |
DTQVDTLACAAQTR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)[O-] |
正規SMILES |
C(=O)(C(F)(F)F)[O-] |
その他のCAS番号 |
14477-72-6 |
同義語 |
Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

